7-[[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride
7-[[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride
SB 612111 HCl is a selective NOP receptor antagonist (Ki values are 0.33, 57.6, 160.5 and 2109 nM for NOP, μ-, κ- and δ-receptors respectively). It antagonizes the pronociceptive action of nociceptin (Cat. No. 0910) in an acute pain model. SB 612111 HCl potentiates the action of morphine in morphine-tolerant animals and blocks hyperalgesia in an inflammatory pain model.
Brand Name:
Vulcanchem
CAS No.:
371980-94-8
VCID:
VC0542633
InChI:
InChI=1S/C24H29Cl2NO.ClH/c1-16-4-2-5-20-19(16)9-8-17(14-23(20)28)15-27-12-10-18(11-13-27)24-21(25)6-3-7-22(24)26;/h2-7,17-18,23,28H,8-15H2,1H3;1H
SMILES:
CC1=C2CCC(CC(C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl.Cl
Molecular Formula:
C24H30Cl3NO
Molecular Weight:
454.9 g/mol
7-[[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride
CAS No.: 371980-94-8
Inhibitors
VCID: VC0542633
Molecular Formula: C24H30Cl3NO
Molecular Weight: 454.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 371980-94-8 |
---|---|
Product Name | 7-[[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride |
Molecular Formula | C24H30Cl3NO |
Molecular Weight | 454.9 g/mol |
IUPAC Name | 7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride |
Standard InChI | InChI=1S/C24H29Cl2NO.ClH/c1-16-4-2-5-20-19(16)9-8-17(14-23(20)28)15-27-12-10-18(11-13-27)24-21(25)6-3-7-22(24)26;/h2-7,17-18,23,28H,8-15H2,1H3;1H |
Standard InChIKey | DCKUVQADDNMWEF-UHFFFAOYSA-N |
SMILES | CC1=C2CCC(CC(C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl.Cl |
Canonical SMILES | CC1=C2CCC(CC(C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl.Cl |
Appearance | Solid powder |
Description | SB 612111 HCl is a selective NOP receptor antagonist (Ki values are 0.33, 57.6, 160.5 and 2109 nM for NOP, μ-, κ- and δ-receptors respectively). It antagonizes the pronociceptive action of nociceptin (Cat. No. 0910) in an acute pain model. SB 612111 HCl potentiates the action of morphine in morphine-tolerant animals and blocks hyperalgesia in an inflammatory pain model. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | SB 612111; SB-612111; SB612111; SB 612111 HCl; SB612111 HCl. |
Reference | 1: Hardaway JA, Jensen J, Kim M, Mazzone CM, Sugam JA, Diberto JF, Lowery-Gionta EG, Hwa LS, Pleil KE, Bulik CM, Kash TL. Nociceptin receptor antagonist SB 612111 decreases high fat diet binge eating. Behav Brain Res. 2016 Jul 1;307:25-34. doi: 10.1016/j.bbr.2016.03.046. Epub 2016 Mar 29. PubMed PMID: 27036650; PubMed Central PMCID: PMC4896639. 2: Marti M, Mela F, Budri M, Volta M, Malfacini D, Molinari S, Zaveri NT, Ronzoni S, Petrillo P, Calò G, Morari M. Acute and chronic antiparkinsonian effects of the novel nociceptin/orphanin FQ receptor antagonist NiK-21273 in comparison with SB-612111. Br J Pharmacol. 2013 Feb;168(4):863-79. doi: 10.1111/j.1476-5381.2012.02219.x. PubMed PMID: 22994368; PubMed Central PMCID: PMC3631376. 3: Liao YY, Jiang F, Chiou LC. Quantitative study of the antagonistic effect of (-)-cis-1-Methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahy dro-5H-benzocyclohepten-5-ol (SB-612111) on nociceptin/orphanin FQ-mediated potassium channel activation in rat periaqueductal gray slices. Eur J Pharmacol. 2011 Apr 25;657(1-3):84-8. doi: 10.1016/j.ejphar.2011.01.057. Epub 2011 Feb 11. PubMed PMID: 21300055. 4: Spagnolo B, Carrà G, Fantin M, Fischetti C, Hebbes C, McDonald J, Barnes TA, Rizzi A, Trapella C, Fanton G, Morari M, Lambert DG, Regoli D, Calò G. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrah ydro-5H-benzocyclohepten-5-ol]: in vitro studies. J Pharmacol Exp Ther. 2007 Jun;321(3):961-7. Epub 2007 Feb 28. PubMed PMID: 17329552. 5: Rizzi A, Gavioli EC, Marzola G, Spagnolo B, Zucchini S, Ciccocioppo R, Trapella C, Regoli D, Calò G. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrah ydro-5H-benzocyclohepten-5-ol]: in vivo studies. J Pharmacol Exp Ther. 2007 Jun;321(3):968-74. Epub 2007 Feb 28. PubMed PMID: 17329551. 6: Zaratin PF, Petrone G, Sbacchi M, Garnier M, Fossati C, Petrillo P, Ronzoni S, Giardina GA, Scheideler MA. Modification of nociception and morphine tolerance by the selective opiate receptor-like orphan receptor antagonist (-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahy dro-5H-benzocyclohepten-5-ol (SB-612111). J Pharmacol Exp Ther. 2004 Feb;308(2):454-61. Epub 2003 Oct 30. PubMed PMID: 14593080. |
PubChem Compound | 10297915 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume